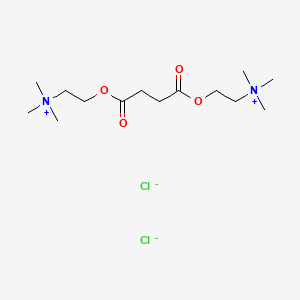

Succinylcholine chloride

概要

説明

Succinylcholine chloride is a short-acting depolarizing neuromuscular blockade approved by the United States Food and Drug Administration (FDA) as a provision to other sedatives or hypnotics . It blocks the action of acetylcholine (ACh); hence, it disrupts all cholinergic receptors of the parasympathetic and sympathetic nervous systems . It’s often used as an adjunct therapy in patients undergoing electroconvulsive shock therapy (ETC) to control muscle contractions induced due to the electrical impulses delivered during the procedure .

Synthesis Analysis

Succinylcholine chloride is synthesized from readily available starting materials . A practical synthesis and scale-up of this active pharmaceutical ingredient (API) have been described . The two-step synthesis and subsequent characterization of SUX- d18 and SMC- d3 using a combination of nuclear magnetic resonance (NMR) spectroscopy, fast atom bombardment mass spectroscopy (FAB-MS) and high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) are described .Molecular Structure Analysis

The molecular formula of Succinylcholine chloride is C14H30Cl2N2O4 . It is a depolarizing skeletal muscle relaxant consisting of two molecules of the endogenous neurotransmitter acetylcholine (ACh) linked by their acetyl groups .Chemical Reactions Analysis

Succinylcholine chloride is stable in crystalline form. Aqueous solutions hydrolyze at an increasing rate with the increase of pH, temperature, and concentration . A 5% solution at room temperature shows very slow hydrolysis at pH 3–5, moderately fast hydrolysis at pH 7.4, and very rapid hydrolysis at pH 10–11 .Physical And Chemical Properties Analysis

Succinylcholine chloride exists as a dihydrate at room temperature. It is characterized as having white and odorless crystals . The physical properties of succinylcholine chloride are examined using infrared spectrum, nuclear magnetic resonance (NMR) spectrum, ultraviolet (UV) spectrum, and mass spectrum .科学的研究の応用

Succinylcholine Chloride Applications in Scientific Research

Pharmaceutical Testing and Calibration: Succinylcholine chloride is used in pharmaceutical testing, including release testing and method development for qualitative and quantitative analyses. It also serves in calibration requirements for quality control testing in the food and beverage industry .

Muscle Relaxation for Surgical Procedures: As a skeletal muscle relaxant, it facilitates rapid endotracheal intubation and surgical procedures, ensuring patient immobility and better surgical conditions .

Mechanical Ventilation Aid: It aids in mechanical ventilation by relaxing skeletal muscles, which is crucial for patients who require assistance with breathing .

Analytical Chemistry: In analytical chemistry, specifically ion chromatography, Succinylcholine chloride is validated for testing the limit of choline, an important aspect of quality control in pharmaceuticals .

Chromatographic Analysis: Hydrophilic interaction liquid chromatography (HILIC) utilizes Succinylcholine chloride for quantification of impurities in Active Pharmaceutical Ingredients (API) and medicinal products .

Neuromuscular Blockade Research: Licensed by the FDA as a short-acting depolarizing neuromuscular blocker, it is used in conjunction with other sedatives or hypnotics for research on neuromuscular blockade and cholinergic receptor activity .

作用機序

Target of Action

Succinylcholine chloride, a depolarizing skeletal muscle relaxant, primarily targets the motor endplate’s postsynaptic cholinergic receptors . These receptors play a crucial role in muscle contraction and relaxation.

Mode of Action

Succinylcholine chloride acts similarly to acetylcholine (ACh), a neurotransmitter that transmits signals in the nervous system. It binds to the cholinergic receptors of the motor endplate, inducing membrane depolarization . This depolarization leads to a state of accommodation in adjacent excitable muscle membranes, resulting in sustained flaccid skeletal muscle paralysis .

Biochemical Pathways

Succinylcholine chloride disrupts all cholinergic receptors of the parasympathetic and sympathetic nervous systems . This disruption affects the normal functioning of these systems, leading to muscle relaxation. The compound’s action is similar to that of acetylcholine, an endogenous neurotransmitter, but with a more prolonged effect .

Pharmacokinetics

Succinylcholine chloride has a rapid onset and offset. Its effects begin within 60 seconds of intravenous administration and last between four to six minutes . This makes it particularly useful in short medical procedures requiring brief periods of muscle relaxation. The compound is rapidly hydrolyzed by plasma pseudocholinesterase to inactive metabolites .

Result of Action

The primary result of succinylcholine chloride’s action is skeletal muscle paralysis . By inducing membrane depolarization and causing a state of accommodation in muscle membranes, it leads to sustained flaccid skeletal muscle paralysis . This paralysis facilitates tracheal intubation, surgical procedures, and mechanical ventilation .

Action Environment

The action of succinylcholine chloride can be influenced by various environmental factors. For instance, its efficacy and stability can be affected by the patient’s physiological state, such as their blood pH level, temperature, and electrolyte balance. Furthermore, genetic factors, such as the presence of atypical plasma cholinesterase, can also influence the drug’s action .

Safety and Hazards

Succinylcholine chloride is toxic if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation if inhaled . It should be handled with personal protective equipment/face protection and should not get in eyes, on skin, or on clothing .

特性

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4.2ClH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEWQQVKRJEPAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-40-1 (Parent) | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023603 | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinylcholine chloride | |

CAS RN |

71-27-2 | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxamethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9L0DDD30I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of succinylcholine chloride?

A2:

Molecular Formula: C14H30Cl2N2O4 [] * Molecular Weight: 361.31 g/mol []* Spectroscopic data:* Proton nuclear magnetic resonance (1H-NMR) spectroscopy can be used to identify and quantify succinylcholine chloride. A characteristic resonance signal appears at approximately 3.27 ppm [].

Q2: Can you elaborate on the material compatibility and stability of succinylcholine chloride, particularly under various storage conditions?

A2: Succinylcholine chloride is susceptible to hydrolysis. Studies have shown that it degrades in solution, with the rate of degradation influenced by factors like pH, temperature, and storage conditions.

- pH: Maximum stability is observed at a pH range of 3.75 to 4.50 [].

- Temperature: Degradation is significantly accelerated at higher temperatures. For example, a 10% loss in potency was observed after 5 months at 20-26°C compared to minimal hydrolysis after 23 months at 4-6°C [].

- Storage in Syringes: Succinylcholine chloride injection in polypropylene syringes remained stable for 45 days at 25°C with less than 10% potency loss and for 90 days at 4°C with less than 1% loss [].

- Light Exposure: Protecting solutions from light can slow down initial degradation [].

Q3: How does the stability of succinylcholine chloride in solution change over time?

A4: Studies have shown that the hydrolysis of succinylcholine chloride in solutions like 5% dextrose and normal saline follows apparent zero-order kinetics []. This means that the degradation rate is independent of the drug concentration, and a constant amount of the drug degrades over a specific period.

Q4: Are there any specific concerns regarding the stability of succinylcholine chloride injections packaged in disposable plastic syringes?

A5: While plastic syringes offer convenience, adsorption of succinylcholine chloride onto the syringe material is a potential concern []. This adsorption can lead to a reduction in the delivered dose, affecting the drug's efficacy. Further research is needed to fully understand the extent and impact of this adsorption and explore potential mitigation strategies.

Q5: Does the addition of hyaluronidase affect the action of succinylcholine chloride?

A6: Yes, adding hyaluronidase, an enzyme that breaks down hyaluronic acid in connective tissues, significantly reduces the latency period of succinylcholine chloride when administered intramuscularly. This effect is attributed to the enhanced absorption of the drug due to the breakdown of hyaluronic acid, which facilitates faster drug diffusion into the bloodstream [, ].

Q6: What analytical methods are used to characterize and quantify succinylcholine chloride?

A6: Several analytical methods are employed for characterizing and quantifying succinylcholine chloride:

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for analyzing succinylcholine chloride. It allows for the separation and quantification of the drug and its degradation products [, , , , , ].

- Thin-Layer Chromatography (TLC): This technique, although less common than HPLC, offers a more sensitive approach for assessing succinylcholine chloride degradation [].

- Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: This spectroscopic method provides a specific and accurate way to quantify succinylcholine chloride in injections, utilizing the integral values of characteristic resonance signals for calculation [].

- Iodimetric Method: This method estimates the extent of succinylcholine chloride hydrolysis in injections [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)

![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)

![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)

![2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1681098.png)

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)

![9H-Pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B1681109.png)